Scrophuloside B

Description

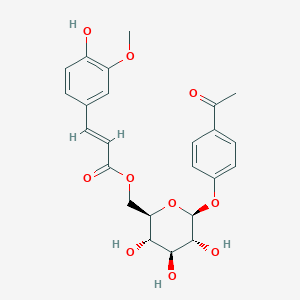

Structure

3D Structure

Properties

Molecular Formula |

C24H26O10 |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-(4-acetylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C24H26O10/c1-13(25)15-5-7-16(8-6-15)33-24-23(30)22(29)21(28)19(34-24)12-32-20(27)10-4-14-3-9-17(26)18(11-14)31-2/h3-11,19,21-24,26,28-30H,12H2,1-2H3/b10-4+/t19-,21-,22+,23-,24-/m1/s1 |

InChI Key |

ZZGQWDYMANCPTP-WFHNXDLMSA-N |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O)O)O |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)OC)O)O)O |

Synonyms |

scrophuloside B |

Origin of Product |

United States |

Foundational & Exploratory

Scrophuloside B: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scrophuloside B is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological activities with a focus on its anti-inflammatory effects, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a complex phenylpropanoid-substituted iridoid glycoside. Its systematic IUPAC name is [(2R,3S,4S,5R,6S)-6-(4-acetyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate.[1]

Chemical Structure:

Figure 1: 2D chemical structure of this compound. Source: PubChem CID 11503806.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆O₁₀ | PubChem[1] |

| Molecular Weight | 474.5 g/mol | PubChem[1] |

| Exact Mass | 474.15259702 Da | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |

| Rotatable Bond Count | 9 | PubChem[1] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it exerts its effects through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB and NLRP3 Inflammasome Pathways

A key study has shown that this compound (referred to as scropolioside B in the study) effectively blocks the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-32 by inhibiting the NF-κB pathway.[2][3] Furthermore, it has been observed to decrease the expression of NLRP3, a key component of the inflammasome complex.[2][3]

Quantitative Data on Biological Activity:

| Assay | Target | Result (IC₅₀) | Cell Line |

| NF-κB Luciferase Reporter Assay | NF-κB activity | 1.02 μmol/L | HEK293T |

This data is derived from a study on scropolioside B, which is understood to be synonymous with this compound.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocols

The following protocols are based on methodologies reported for the investigation of the anti-inflammatory effects of this compound (scropolioside B).[2][3]

Isolation and Purification of this compound (General Approach)

While a specific, detailed protocol for the isolation of this compound was not found in the immediate literature, a general approach can be inferred from the isolation of similar iridoid glycosides from Scrophularia species. The following is a representative workflow.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on NF-κB activity.

-

Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control) using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6 hours.

-

Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The IC₅₀ value is determined from the dose-response curve.

Spectroscopic Data

Detailed 1H and 13C NMR data for this compound are essential for its unequivocal identification and characterization. While a comprehensive dataset was not available in the searched literature, researchers isolating this compound should perform 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for structural confirmation.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory activity mediated through the inhibition of the NF-κB and NLRP3 inflammasome pathways. This technical guide provides foundational information for researchers interested in further exploring the therapeutic potential of this compound. Future research should focus on elucidating its full pharmacokinetic and pharmacodynamic profiles, as well as exploring its efficacy in in vivo models of inflammatory diseases.

References

- 1. Enhanced Antioxidant Effects of the Anti-Inflammatory Compound Probucol When Released from Mesoporous Silica Particles [mdpi.com]

- 2. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Scrophuloside B: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scrophuloside B, an iridoid glycoside, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its isolation and purification. The information is tailored for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound and its analogs are predominantly found in plants belonging to the Scrophulariaceae family. The primary genera known to contain these compounds are Scrophularia and, to a lesser extent, Verbascum.

Primary Natural Sources:

-

Scrophularia ningpoensis Hemsl.: The dried root of this plant, known as "Xuan Shen" in Traditional Chinese Medicine, is the most cited source for this compound and its derivatives, such as Scrophuloside B4.[1] The roots of S. ningpoensis have been traditionally used for their anti-inflammatory and antipyretic properties.[2]

-

Other Scrophularia Species: Various other species within the Scrophularia genus have been identified as sources of iridoid glycosides, including compounds structurally related to this compound. These include Scrophularia scopolii, Scrophularia hypericifolia, and Scrophularia oblongifolia.[3][4][5] While these species are known to contain a variety of iridoids, the specific concentration of this compound may vary.

Secondary Natural Sources:

-

Verbascum Species (Mullein): Plants of the Verbascum genus, also belonging to the Scrophulariaceae family, are known to produce a diverse array of iridoid glycosides. While less documented as a primary source of this compound itself, the presence of other structurally similar iridoids suggests that some Verbascum species could be potential, albeit less concentrated, sources.

Quantitative Data on this compound Content

Precise quantitative data on the yield and purity of this compound from various natural sources and extraction methods is not extensively documented in a comparative format in the available literature. However, based on phytochemical screening studies, the approximate content of related iridoids in Scrophularia ningpoensis can be inferred. The following table summarizes the available quantitative information for related compounds, which can provide a general indication of the expected yield for iridoid glycosides from this source.

| Plant Source | Compound | Amount (per kg of dried root) | Reference |

| Scrophularia ningpoensis | Harpagide | ~12.5 mg | [6] |

| Scrophularia ningpoensis | Harpagoside | ~20 mg | [6] |

Note: This table provides an approximation based on reported values for structurally related and co-occurring iridoid glycosides. The actual yield of this compound can vary depending on the plant's geographical origin, harvesting time, and the specific extraction and purification methods employed.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following is a generalized protocol synthesized from various phytochemical studies on Scrophularia species.

Extraction

-

Objective: To extract the crude mixture of compounds, including this compound, from the plant material.

-

Protocol:

-

Preparation of Plant Material: The dried and powdered roots of Scrophularia ningpoensis are used as the starting material.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent. Methanol or ethanol are commonly used due to their efficiency in extracting glycosides. The extraction can be performed using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE) to enhance efficiency.

-

Maceration: The plant material is soaked in the solvent (e.g., 95% ethanol) for an extended period (e.g., 24-48 hours) with occasional agitation. The process is often repeated multiple times to ensure complete extraction.

-

Soxhlet Extraction: This method provides a continuous extraction with fresh solvent, which can be more efficient but may expose the compounds to heat for a prolonged period.

-

Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt the plant cell walls, facilitating solvent penetration and reducing extraction time and temperature.[7]

-

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation

-

Objective: To separate the crude extract into fractions with varying polarities, thereby enriching the fraction containing this compound.

-

Protocol:

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical sequence would be:

-

n-hexane (to remove nonpolar compounds like fats and sterols)

-

Dichloromethane or Chloroform (to remove compounds of intermediate polarity)

-

Ethyl acetate (often enriches iridoid glycosides)

-

n-butanol (to isolate more polar glycosides)

-

-

Fraction Selection: Based on preliminary analysis (e.g., Thin Layer Chromatography - TLC), the fraction showing the highest concentration of iridoid glycosides (typically the ethyl acetate or n-butanol fraction) is selected for further purification.

-

Chromatographic Purification

-

Objective: To isolate this compound from the enriched fraction in a pure form. This is generally achieved through a series of chromatographic techniques.

-

Protocol:

-

Column Chromatography (CC):

-

The selected fraction is subjected to column chromatography on a stationary phase like silica gel.

-

A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity.

-

Fractions are collected and monitored by TLC to identify those containing this compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions rich in this compound from the initial column are often further purified on a Sephadex LH-20 column using a solvent system like methanol to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to achieve high purity, preparative HPLC is the method of choice.[8][9]

-

A reversed-phase column (e.g., C18) is commonly used.

-

The mobile phase typically consists of a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

-

The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

-

Purity Assessment: The purity of the isolated this compound is confirmed using analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Caption: General workflow for the isolation of this compound.

Caption: Successive chromatographic steps for purification.

References

- 1. A sugar ester and an iridoid glycoside from Scrophularia ningpoensis | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Structure Elucidation of Two Highly Acylated Iridoid Diglycosides from Scrophularia scopolii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. GSRS [precision.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 9. warwick.ac.uk [warwick.ac.uk]

Scrophuloside B: A Technical Guide on its Discovery, Traditional Use, and Anti-inflammatory Mechanisms

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Scrophuloside B, an iridoid glycoside found in plants of the Scrophularia genus, is emerging as a compound of significant interest for its potent anti-inflammatory properties. With a rich history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM), the plant sources of this compound have been utilized for centuries to treat a variety of inflammatory conditions. This technical guide provides a comprehensive overview of the discovery of this compound, its roots in traditional medicine, its mechanism of action in modulating key inflammatory signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Discovery and History in Traditional Medicine

Traditional Use of Scrophularia

The genus Scrophularia, commonly known as figworts, has a long-standing history in traditional medicine across various cultures. In Traditional Chinese Medicine, the root of Scrophularia ningpoensis, known as "Xuan Shen," has been used for centuries to "clear heat and detoxify."[1][2] It is traditionally prescribed for conditions such as fever, sore throat, swollen glands, and various skin ailments, all of which are manifestations of inflammation.[1] The herb is valued for its cooling properties and its ability to nourish the "yin," making it a remedy for symptoms like night sweats and irritability.[1] Similarly, in European folk medicine, Scrophularia nodosa was used to treat scrofula, a tuberculous swelling of the lymph nodes, which gave the genus its name.[2] These traditional applications have provided the ethnopharmacological basis for modern scientific investigation into the plant's constituents.

Discovery and Isolation of Scropolioside B

The first reported isolation of a compound named scropolioside B was in 1988 by Çalιş, Gross, Winkler, and Sticher from the roots of Scrophularia scopolii var. scopolii.[1] This compound was identified as a new triacyl iridoid diglycoside. Its structure was elucidated through chemical and spectral data analysis.[1]

It is important to note that the compound more recently investigated for its anti-inflammatory properties, and often referred to as This compound , was isolated from the Tibetan medicinal plant Scrophularia dentata Royle ex Benth.[3] While the names are nearly identical, the chemical structures and plant sources differ. This guide focuses on the this compound from S. dentata due to the available data on its biological activity.

Biological Activity and Mechanism of Action

Recent research has illuminated the potent anti-inflammatory effects of this compound, primarily through its modulation of the NF-κB and NLRP3 inflammasome signaling pathways.

Inhibition of NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] this compound has been shown to be a potent inhibitor of the NF-κB pathway.[3] In a key study, this compound inhibited NF-κB activity in a dose-dependent manner with an IC50 value of 1.02 μmol/L.[3] This inhibitory action is central to its anti-inflammatory effects, as it effectively suppresses the transcription of downstream inflammatory mediators.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. This compound has been demonstrated to decrease the expression of NLRP3 at both the mRNA and protein levels.[3] By targeting the NLRP3 inflammasome, this compound effectively inhibits the maturation and secretion of IL-1β, a key cytokine involved in a wide range of inflammatory diseases.[3]

Downregulation of Pro-inflammatory Cytokines

Consistent with its effects on the NF-κB and NLRP3 pathways, this compound significantly reduces the expression of several pro-inflammatory cytokines.[3] Studies have shown that it blocks the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-32 (IL-32).[3]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the anti-inflammatory activity of this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| NF-κB Inhibition (IC50) | 1.02 μmol/L | HEK293T | Luciferase Reporter Assay | [3] |

| IL-1β mRNA Expression | Significant reduction at 50 μmol/L | THP-1 | RT-PCR | |

| TNF-α mRNA Expression | Significant reduction at 50 μmol/L | THP-1 | RT-PCR | |

| NLRP3 Protein Expression | Decreased at 50 μmol/L | THP-1 | Western Blot | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory activity.

Isolation and Purification of this compound from Scrophularia dentata

-

Extraction: The air-dried, powdered roots of Scrophularia dentata are extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Chromatography: The n-butanol fraction, which contains the iridoid glycosides, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB signaling pathway.

-

Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, the cells are pre-treated with varying concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with an NF-κB activator, such as TNF-α, for 6-8 hours.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity.

-

Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control, and the IC50 value is determined by non-linear regression analysis.

Measurement of Cytokine mRNA Expression by Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in the gene expression of pro-inflammatory cytokines.

-

Cell Culture and Treatment: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA). The differentiated cells are then pre-treated with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

-

RNA Isolation: Total RNA is extracted from the treated cells using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed by spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: The qRT-PCR is performed using a real-time PCR system with SYBR Green-based detection. Specific primers for IL-1β, TNF-α, and a housekeeping gene (e.g., GAPDH for normalization) are used. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the expression levels normalized to the housekeeping gene.

Measurement of Cytokine Protein Secretion by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of secreted cytokines in the cell culture supernatant.

-

Sample Collection: The cell culture supernatants from the treated THP-1 cells (as described in 4.3) are collected and centrifuged to remove any cellular debris.

-

ELISA Procedure: Commercially available ELISA kits for human IL-1β and TNF-α are used according to the manufacturer's instructions. Briefly, the wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest. The collected supernatants and standards are then added to the wells. After incubation and washing steps, a biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin. A substrate solution is then added, and the resulting color development is stopped.

-

Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from a standard curve generated with known concentrations of the recombinant cytokine.

Visualizations

Signaling Pathway Diagram

Caption: Anti-inflammatory mechanism of this compound.

Experimental Workflow Diagram

Caption: Workflow for analyzing cytokine expression.

Conclusion and Future Directions

This compound represents a promising natural product with well-defined anti-inflammatory properties. Its ability to target both the NF-κB and NLRP3 inflammasome pathways highlights its potential as a lead compound for the development of novel therapeutics for a range of inflammatory disorders. The historical use of Scrophularia species in traditional medicine provides a strong foundation for its safety and efficacy.

Future research should focus on several key areas:

-

In vivo studies: To validate the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Pharmacokinetics and bioavailability: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Structure-activity relationship (SAR) studies: To identify the key functional groups responsible for its biological activity and to guide the synthesis of more potent and selective analogs.

-

Clinical trials: To ultimately evaluate the safety and efficacy of this compound in human subjects.

The continued investigation of this compound holds significant promise for the development of new and effective treatments for inflammatory conditions, bridging the gap between traditional medicine and modern pharmacology.

References

- 1. Isolation and Structure Elucidation of Two Highly Acylated Iridoid Diglycosides from Scrophularia scopolii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IL-10, TNF-α, IL-6 and IL-1β protein concentration determined by ELISA [bio-protocol.org]

- 3. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Scrophuloside B: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scrophuloside B, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the compound's structural and physicochemical characteristics, spectroscopic data, and its emerging role as a modulator of key inflammatory signaling pathways. Experimental protocols for its isolation, characterization, and biological evaluation are also provided to facilitate further investigation into its therapeutic potential.

Physicochemical Properties

This compound is a complex natural product with the molecular formula C₂₄H₂₆O₁₀ and a molecular weight of 474.5 g/mol [1]. While a specific experimental melting point has not been definitively reported in the reviewed literature, its physical state is generally characterized as a solid. The solubility of this compound has been observed in various organic solvents, with higher solubility in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and limited solubility in water.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆O₁₀ | [1] |

| Molecular Weight | 474.5 g/mol | [1] |

| IUPAC Name | [(2R,3S,4S,5R,6S)-6-(4-acetyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |

| InChI | InChI=1S/C24H26O10/c1-13(25)15-6-9-17(18(11-15)31-2)33-24-23(30)22(29)21(28)19(34-24)12-32-20(27)10-5-14-3-7-16(26)8-4-14/h3-11,19,21-24,26,28-30H,12H2,1-2H3/b10-5+/t19-,21-,22+,23-,24-/m1/s1 | PubChem |

| InChIKey | ZZDJNPFVWSOKTO-TULNHCNLSA-N | PubChem |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)O[C@H]2--INVALID-LINK--COC(=O)/C=C/C3=CC=C(C=C3)O)O)O">C@@HO)OC | PubChem |

| XLogP3-AA | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 10 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| Topological Polar Surface Area | 152 Ų | PubChem |

| Heavy Atom Count | 34 | PubChem |

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. While a complete, assigned experimental dataset for this compound was not available in the public domain at the time of this review, data for structurally similar compounds from the Scrophularia genus provide valuable reference points.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Scrophuloside Analogs (Note: These are representative values from related compounds and may not correspond exactly to this compound. Researchers should acquire and interpret spectra for their specific samples.)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Aglycone | ||

| 1 | ~94.0 | ~5.1 (d, J=~8.0) |

| 3 | ~141.0 | ~6.4 (d, J=~6.0) |

| 4 | ~102.0 | ~5.1 (d, J=~6.0) |

| 5 | ~35.0 | ~2.5 (m) |

| 6 | ~78.0 | ~4.2 (m) |

| 7 | ~60.0 | ~1.9 (m) |

| 8 | ~65.0 | ~4.5 (m) |

| 9 | ~48.0 | ~2.3 (m) |

| 10 | ~21.0 | ~1.1 (d, J=~7.0) |

| Glycosyl Moiety | ||

| 1' | ~100.0 | ~4.8 (d, J=~7.5) |

| 2' | ~74.0 | ~3.4 (m) |

| 3' | ~77.0 | ~3.5 (m) |

| 4' | ~71.0 | ~3.3 (m) |

| 5' | ~77.0 | ~3.6 (m) |

| 6' | ~62.0 | ~3.7 (m), ~3.9 (m) |

| Phenylpropanoid Moiety | ||

| 1'' | ~126.0 | |

| 2'' | ~130.0 | |

| 3'' | ~116.0 | |

| 4'' | ~160.0 | |

| 5'' | ~116.0 | |

| 6'' | ~130.0 | |

| 7'' (C=O) | ~167.0 | |

| 8'' (α-CH) | ~145.0 | ~7.6 (d, J=~16.0) |

| 9'' (β-CH) | ~116.0 | ~6.3 (d, J=~16.0) |

| Acetylphenyl Moiety | ||

| 1''' | ~152.0 | |

| 2''' | ~114.0 | |

| 3''' | ~124.0 | |

| 4''' | ~131.0 | |

| 5''' | ~123.0 | |

| 6''' | ~150.0 | |

| 7''' (C=O) | ~197.0 | |

| 8''' (CH₃) | ~26.0 | ~2.5 (s) |

| OCH₃ | ~56.0 | ~3.8 (s) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H (hydroxyl groups) |

| ~2900 | C-H (aliphatic) |

| ~1710 | C=O (ester carbonyl) |

| ~1680 | C=O (ketone carbonyl) |

| ~1630 | C=C (alkene) |

| ~1600, ~1510 | C=C (aromatic) |

| ~1270, ~1170 | C-O (ester, ether) |

| ~1080 | C-O (alcohol) |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 475.1599 |

| [M+Na]⁺ | 497.1418 |

| [M+K]⁺ | 513.1158 |

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Research indicates that its mechanism of action involves the modulation of key inflammatory signaling pathways.

Inhibition of NF-κB and NLRP3 Inflammasome Pathways

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome[2][3]. This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α)[2].

The anti-inflammatory effects of this compound are mediated by blocking NF-κB activity[2]. Furthermore, it has been observed to decrease the expression of NLRP3 at both the mRNA and protein levels[2].

Caption: Anti-inflammatory mechanism of this compound.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of iridoid glycosides from Scrophularia species involves the following steps:

-

Extraction: Dried and powdered plant material (e.g., roots or aerial parts of Scrophularia deserti) is extracted with a polar solvent such as methanol or ethanol at room temperature.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The n-butanol fraction, which is typically rich in iridoid glycosides, is subjected to column chromatography on silica gel or a macroporous resin (e.g., Diaion HP-20).

-

Further Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) with a C18 column.

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer in a deuterated solvent such as methanol-d₄ or DMSO-d₆.

-

IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer, often with the sample prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or ESI-QTOF mass spectrometer.

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of this compound can be assessed using a lipopolysaccharide (LPS)-induced inflammation model in THP-1 human monocytic cells.

-

Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Differentiation into macrophages is induced by treating the cells with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Treatment and Stimulation: Differentiated THP-1 macrophages are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours).

-

Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA). The expression of inflammatory mediators at the mRNA and protein levels can be analyzed by RT-qPCR and Western blotting, respectively.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory properties. Its ability to inhibit the NF-κB and NLRP3 inflammasome pathways highlights its potential as a lead compound for the development of novel anti-inflammatory drugs. This technical guide provides a foundational understanding of its physicochemical properties, spectroscopic characteristics, and biological activities, along with key experimental protocols to aid in its further investigation. Future research should focus on obtaining more detailed experimental data, exploring its full pharmacological profile, and elucidating its structure-activity relationships to optimize its therapeutic potential.

References

Scrophuloside B: A Technical Guide to its Mechanism of Action in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory properties of Scrophuloside B, an iridoid glycoside isolated from Scrophularia dentata. The information presented herein is a synthesis of current scientific literature, focusing on its inhibitory effects on key inflammatory signaling pathways. This document details the quantitative impact of this compound on inflammatory mediators, outlines the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the suppression of the NLRP3 inflammasome.[1][2] This dual-pronged approach allows for the comprehensive downregulation of pro-inflammatory cytokine production and signaling.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to be a potent inhibitor of this pathway. In vitro studies have shown that this compound inhibits NF-κB activity in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 1.02 μmol/L.[1][2] This inhibition leads to a significant reduction in the expression of NF-κB target genes, including key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-32 (IL-32).[1]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and subsequently processing the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms. This compound has been shown to decrease the expression of NLRP3 at both the mRNA and protein levels.[1] By downregulating NLRP3, this compound effectively hinders the maturation and secretion of IL-1β, a key mediator of inflammation.[1]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on various inflammatory markers, as determined by in vitro studies.

| Target | Assay | Cell Line | Inducer | This compound Concentration (µM) | Observed Effect | Reference |

| NF-κB Activity | Luciferase Reporter Assay | HEK293 | TNF-α | 1.02 | 50% Inhibition (IC50) | [1][2] |

| IL-1β mRNA | RT-qPCR | THP-1 | LPS | 50 | Significant Inhibition | [1] |

| TNF-α mRNA | RT-qPCR | THP-1 | LPS | 50 | Significant Inhibition | [1] |

| IL-32β mRNA | RT-qPCR | THP-1 | LPS | 50 | Significant Inhibition | [1] |

| IL-32γ mRNA | RT-qPCR | THP-1 | LPS | 50 | Significant Inhibition | [1] |

| NLRP3 Protein | Western Blot | THP-1 | LPS | 50 | Significant Inhibition | [1] |

| NLRP3 mRNA | RT-qPCR | THP-1 | LPS | 50 | Significant Inhibition | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: Mechanism of this compound in inflammatory pathways.

Caption: General experimental workflow for this compound analysis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture and Treatment

-

Cell Lines:

-

HEK293 cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

THP-1 cells (human monocytic cell line): Cultured in RPMI-1640 medium containing 10% FBS and 1% penicillin-streptomycin.

-

-

This compound Pre-treatment: Cells were pre-treated with varying concentrations of this compound for 1 hour before stimulation.

-

Inflammatory Stimulation:

-

HEK293 cells: Stimulated with 10 ng/mL of TNF-α.

-

THP-1 cells: Stimulated with 1 µg/mL of Lipopolysaccharide (LPS) or 200 µM of palmitic acid.

-

NF-κB Luciferase Reporter Assay

-

Transfection: HEK293 cells were seeded in 24-well plates and co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment and Stimulation: After 24 hours of transfection, cells were pre-treated with this compound for 1 hour, followed by stimulation with TNF-α for 6 hours.

-

Lysis: Cells were washed with PBS and lysed using a passive lysis buffer.

-

Luminescence Measurement: Luciferase activity was measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system. Firefly luciferase activity was normalized to Renilla luciferase activity to account for variations in transfection efficiency.

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)

-

RNA Extraction: Total RNA was extracted from THP-1 cells using a commercial RNA isolation kit following the manufacturer's protocol.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: Real-time PCR was performed using a qPCR system with SYBR Green master mix and specific primers for IL-1β, TNF-α, IL-32β, IL-32γ, NLRP3, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative mRNA expression levels were calculated using the 2-ΔΔCt method.

Western Blot Analysis

-

Protein Extraction: THP-1 cells were lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody against NLRP3. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using image analysis software and normalized to a loading control such as β-actin.

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting two critical inflammatory pathways: NF-κB and the NLRP3 inflammasome. Its ability to inhibit NF-κB activation and suppress NLRP3 expression leads to a marked reduction in the production of key pro-inflammatory cytokines. The quantitative data and detailed methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of this compound for inflammatory diseases. Further investigation into its effects on other related pathways, such as the MAPK signaling cascade, would provide an even more complete understanding of its anti-inflammatory profile.

References

Scrophuloside B: A Technical Guide to its Role as an Iridoid Glycoside in Inflammation and Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scrophuloside B, an iridoid glycoside predominantly isolated from plants of the Scrophularia genus, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of this compound, with a focus on its role as an anti-inflammatory and neuroprotective agent. We delve into its chemical properties, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes relevant signaling pathways and workflows to support further research and development.

Introduction to this compound and Iridoid Glycosides

Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system.[1] They are commonly found in a wide variety of plants, often as glycosides, where a sugar molecule is attached to the iridoid structure. These compounds are known for their diverse biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[2] Iridoids in plants primarily serve as defense compounds against herbivores and microbial pathogens.[1]

This compound is an iridoid glycoside that has been isolated from several species of the Scrophularia genus, which has a long history of use in traditional medicine for treating inflammatory conditions. Chemically, this compound possesses a core catalpol structure, which is a common iridoid, attached to a sugar and further acylated with phenylpropanoid moieties. This complex structure contributes to its specific biological activities.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆O₁₀ | [3] |

| Molecular Weight | 474.5 g/mol | [3] |

| IUPAC Name | [(2R,3S,4S,5R,6S)-6-(4-acetyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [3] |

Anti-inflammatory Role of this compound

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders. This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway.

In vitro studies have demonstrated that this compound inhibits TNF-α-induced NF-κB activation in a dose-dependent manner. One study reported an IC₅₀ value of 1.02 μmol/L for the inhibition of NF-κB activity in HEK293 cells. This inhibitory action leads to a downstream reduction in the expression of NF-κB target genes.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to decrease the expression of NLRP3 at both the mRNA and protein levels. This action contributes to its ability to suppress inflammation by reducing the levels of mature IL-1β.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound from a key study.

| Parameter | Cell Line | Treatment | Concentration | Result |

| NF-κB Inhibition (IC₅₀) | HEK293 | This compound | 1.02 μmol/L | 50% inhibition of TNF-α-induced NF-κB activity |

| IL-1β Secretion | THP-1 | LPS + this compound | 50 μmol/L | Significant reduction in IL-1β secretion |

| TNF-α Expression | THP-1 | LPS + this compound | 50 μmol/L | Significant reduction in TNF-α mRNA expression |

| NLRP3 Expression | THP-1 | This compound | 50 μmol/L | Decreased mRNA and protein expression of NLRP3 |

Signaling Pathway Diagram: this compound Inhibition of NF-κB and NLRP3 Inflammasome

Caption: this compound inhibits inflammation via the NF-κB and NLRP3 pathways.

Neuroprotective Role of this compound

Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases. While direct studies on isolated this compound are emerging, research on extracts from Scrophularia species rich in this compound, such as Scrophularia buergeriana, provides strong evidence for its neuroprotective potential.

Protection Against Glutamate-Induced Neurotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but in excess, it can induce excitotoxicity, a process that leads to neuronal cell death. An extract of Scrophularia buergeriana (SBE), containing this compound, has been shown to protect neuronal cells from glutamate-induced toxicity.

The neuroprotective effects of SBE are attributed to its ability to mitigate oxidative stress by increasing the expression of antioxidant enzymes and to inhibit apoptosis by modulating the expression of key apoptotic proteins.

Antioxidant and Anti-Apoptotic Mechanisms

Studies on SBE in a glutamate-induced neurotoxicity model using SH-SY5Y cells have revealed the following mechanisms:

-

Upregulation of Antioxidant Enzymes: SBE treatment leads to increased expression of superoxide dismutase (SOD1 and SOD2) and glutathione peroxidase-1 (GPx-1). These enzymes are critical for scavenging reactive oxygen species (ROS) and reducing oxidative stress.

-

Regulation of Apoptotic Proteins: SBE has been shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2. Furthermore, it inhibits the activation of caspase-3 and the cleavage of PARP, key events in the apoptotic cascade.

Quantitative Data on Neuroprotective Activity of Scrophularia buergeriana Extract (SBE)

The following table presents quantitative data from a study on the neuroprotective effects of SBE against glutamate-induced toxicity in SH-SY5Y cells.

| Parameter | Treatment Group | SBE Concentration (µg/mL) | % Change vs. Glutamate-only Group |

| Cell Viability | Glutamate + SBE | 125 | +18% |

| 250 | +27% | ||

| 500 | +36% | ||

| Bax Protein Expression | Glutamate + SBE | 125 | -11% |

| 250 | -12% | ||

| 500 | -46% | ||

| Cleaved Caspase-3 Expression | Glutamate + SBE | 125 | -19% |

| 250 | -50% | ||

| 500 | -67% | ||

| Bcl-2 Protein Expression | Glutamate + SBE | 500 | Significantly Increased |

Signaling Pathway Diagram: Neuroprotective Mechanism of Scrophularia Extract Against Glutamate-Induced Apoptosis

Caption: Neuroprotective effects of a Scrophularia extract against glutamate toxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and related extracts.

Isolation and Purification of this compound from Scrophularia

The following is a general protocol for the isolation of iridoid glycosides, which can be adapted for this compound.

Workflow Diagram: Isolation of this compound

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material and Extraction:

-

Dried and powdered aerial parts or roots of the Scrophularia species are macerated with 80% aqueous ethanol at room temperature.

-

The extraction is typically repeated three times to ensure maximum yield.

-

-

Filtration and Concentration:

-

The combined ethanolic extracts are filtered to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

-

Column Chromatography:

-

The enriched fraction is subjected to column chromatography on silica gel or a macroporous resin.

-

The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, or ethyl acetate and methanol.

-

-

Fraction Collection and Analysis:

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The fractions containing the target compound are further purified by preparative HPLC using a C18 reversed-phase column and a suitable mobile phase, such as a gradient of acetonitrile and water.

-

-

Structure Elucidation:

-

The structure of the purified this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

In Vitro Anti-inflammatory Activity Assay: NF-κB Luciferase Reporter Assay

Workflow Diagram: NF-κB Luciferase Reporter Assay

Caption: Workflow for assessing NF-κB inhibition using a luciferase reporter assay.

Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Treatment and Stimulation:

-

After 24 hours of transfection, the medium is replaced, and cells are pre-treated with various concentrations of this compound for 1 hour.

-

Cells are then stimulated with tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

-

Luciferase Activity Measurement:

-

Following stimulation, the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

-

Data Analysis:

-

The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control group. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the concentration of this compound.

-

In Vitro Neuroprotection Assay: Glutamate-Induced Toxicity in SH-SY5Y Cells

Methodology:

-

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Treatment and Glutamate Exposure:

-

Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., Scrophularia extract) for 1 hour.

-

The medium is then replaced with a medium containing a neurotoxic concentration of glutamate (e.g., 20 mM) and the test compound, and the cells are incubated for an additional 24 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

MTT solution is added to each well, and the plates are incubated for 4 hours.

-

The formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.

-

-

Western Blot Analysis for Apoptotic Proteins:

-

Cells are treated as described above and then lysed.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and PARP, followed by a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

This compound has demonstrated significant potential as a lead compound for the development of novel anti-inflammatory and neuroprotective therapies. Its dual action on the NF-κB and NLRP3 inflammasome pathways provides a strong rationale for its investigation in inflammatory diseases. Furthermore, the antioxidant and anti-apoptotic properties observed in extracts rich in this compound suggest its promise in the context of neurodegenerative disorders.

Future research should focus on:

-

Conducting in-depth studies on the neuroprotective effects of isolated this compound to confirm the effects observed with plant extracts.

-

Elucidating the detailed molecular interactions of this compound with its protein targets.

-

Evaluating the in vivo efficacy and pharmacokinetic profile of this compound in animal models of inflammatory and neurodegenerative diseases.

-

Exploring the structure-activity relationships of this compound derivatives to optimize its therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and harness its therapeutic promise.

References

The Anti-inflammatory Potential of Scrophuloside B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scrophuloside B, an iridoid glycoside isolated from plants of the Scrophularia genus, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary mechanism of this compound's anti-inflammatory effect is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response. Furthermore, it has been shown to modulate the NLRP3 inflammasome, leading to a reduction in the maturation and secretion of pro-inflammatory cytokines such as IL-1β and TNF-α. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of this compound in inflammatory diseases.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a major focus of pharmaceutical research. Iridoid glycosides, a class of monoterpenoids found in various medicinal plants, have demonstrated a wide range of biological activities, including anti-inflammatory effects.[1] this compound, derived from species such as Scrophularia dentata, has been identified as a particularly potent inhibitor of inflammatory processes.[2] This whitepaper will consolidate the existing research on the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory activity of this compound has been quantified in several in vitro studies. The following tables summarize the key findings, providing a clear comparison of its efficacy in various experimental models.

Table 1: Inhibition of NF-κB Activity by this compound

| Experimental System | Cell Line | Stimulant | Method | IC50 Value | Reference |

| In vitro | HEK293 | TNF-α (100 ng/mL) | Luciferase Reporter Assay | 1.02 μmol/L | [2] |

Table 2: Inhibition of Pro-inflammatory Cytokine Expression by this compound in LPS-stimulated THP-1 Cells

| Cytokine | Concentration of this compound | % Inhibition (mRNA) | % Inhibition (Protein/Secretion) | Reference |

| IL-1β | 50 μmol/L | Significant Reduction | Significant Reduction | [2] |

| TNF-α | 50 μmol/L | Significant Reduction | Significant Reduction | [2] |

| IL-32 | 50 μmol/L | Significant Reduction | Not specified | [2] |

Note: The exact percentage of inhibition is often presented in graphical form in the source literature. The table indicates a significant reduction as reported in the text.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. The primary pathways identified are the NF-κB pathway and the NLRP3 inflammasome pathway.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammatory gene expression.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals such as TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4] this compound has been shown to be a potent inhibitor of NF-κB activation.[2]

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like pro-IL-1β into their active forms.[5] this compound has been found to decrease the expression of NLRP3 at both the mRNA and protein levels.[2] This inhibition of the NLRP3 inflammasome contributes to the reduced secretion of mature IL-1β.[2]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to investigate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

THP-1 Human Monocytic Cell Line: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1] For differentiation into macrophage-like cells, THP-1 monocytes are often treated with phorbol 12-myristate 13-acetate (PMA).[6]

-

HEK293 Human Embryonic Kidney Cell Line: HEK293 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]

-

Induction of Inflammation: To induce an inflammatory response in THP-1 cells, they are typically stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) or palmitic acid (PA) for a specified period, such as 24 hours.

-

Treatment with this compound: Cells are pre-incubated with varying concentrations of this compound for a period (e.g., 1 hour) before the addition of the inflammatory stimulus.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

-

Transfection: HEK293 cells are seeded in 24- or 96-well plates and transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing Renilla luciferase is often performed for normalization.[8]

-

Treatment: After transfection, the cells are pre-treated with this compound for 1 hour, followed by stimulation with TNF-α (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours).[9]

-

Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase Reporter Assay System). The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[8]

Cytokine Measurement

The levels of pro-inflammatory cytokines in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for human IL-1β and TNF-α, following the manufacturer's instructions.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from treated and untreated cells using a suitable kit (e.g., TRIzol reagent).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: The expression levels of target genes (e.g., IL1B, TNFA, NLRP3) are quantified by qRT-PCR using a SYBR Green-based method. The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene such as GAPDH or ACTB used for normalization.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NLRP3, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence strongly supports the potent anti-inflammatory properties of this compound. Its ability to inhibit the NF-κB signaling pathway with a low micromolar IC50 value and to downregulate the NLRP3 inflammasome makes it a promising candidate for the development of novel therapeutics for a range of inflammatory conditions.

Future research should focus on several key areas:

-

In Vivo Efficacy: While in vitro data is compelling, in vivo studies in animal models of inflammatory diseases are crucial to validate the therapeutic potential of this compound.

-

MAPK Pathway Involvement: The role of the mitogen-activated protein kinase (MAPK) signaling pathway (including p38, ERK, and JNK) in the anti-inflammatory action of this compound warrants further investigation, as this is a common target for anti-inflammatory compounds.[10]

-

Structure-Activity Relationship: Further studies on the structure-activity relationship of this compound and its derivatives could lead to the design of even more potent and specific anti-inflammatory agents.

-

Safety and Toxicology: A comprehensive evaluation of the safety and toxicological profile of this compound is essential before it can be considered for clinical development.

References

- 1. nanopartikel.info [nanopartikel.info]

- 2. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iridoid glycosides isolated from Scrophularia dentata Royle ex Benth. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular and Immunological Response of THP-1 Cells in Response to Lipopolysaccharides and Lipoteichoic Acid Exposure | Biomedical Research and Therapy [bmrat.org]

- 7. NF-κB luciferase reporter assay [bio-protocol.org]

- 8. Nuclear factor κB luciferase assay [bio-protocol.org]

- 9. maxcyte.s3.us-west-1.amazonaws.com [maxcyte.s3.us-west-1.amazonaws.com]

- 10. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Scrophuloside B: Investigating a Potential Antidiabetic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Scrophuloside B, an iridoid glycoside found in plants of the Scrophularia genus, has garnered preliminary interest for its potential therapeutic properties. While its direct antidiabetic effects are not yet extensively documented in publicly available research, its established anti-inflammatory activity suggests a plausible, albeit currently unsubstantiated, role in mitigating diabetes-related pathologies. Inflammation is a well-recognized contributor to the development and progression of type 2 diabetes and its complications. This technical guide provides a comprehensive overview of the current, limited knowledge on this compound in the context of diabetes, details relevant experimental protocols for its future investigation, and outlines the key signaling pathways that may be implicated in its potential antidiabetic action.

Current State of Research on this compound and Diabetes

Direct evidence from in vivo or in vitro studies demonstrating a hypoglycemic or insulin-sensitizing effect of this compound is not available in the current body of scientific literature. However, its presence in Scrophularia ningpoensis, a plant utilized in traditional medicine for conditions including diabetes, provides a historical basis for its investigation.[1][2][3]

The most significant piece of evidence supporting the potential for antidiabetic effects comes from its documented anti-inflammatory properties. Research has shown that this compound is an effective anti-inflammatory agent that inhibits cyclooxygenase-2 (COX-2) and downregulates the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and nitric oxide.[4] This action is reportedly mediated through the blockade of the NF-κB signal transduction pathway.[4] Chronic low-grade inflammation is a critical factor in the pathogenesis of insulin resistance and beta-cell dysfunction in type 2 diabetes. Therefore, the anti-inflammatory capacity of this compound presents a compelling rationale for its investigation as a potential antidiabetic compound.

Proposed Experimental Protocols for Evaluating Antidiabetic Effects

To rigorously assess the potential antidiabetic properties of this compound, a series of standardized in vitro and in vivo experimental protocols should be employed.

In Vitro Assays

Table 1: In Vitro Experimental Protocols

| Experiment | Cell Line/Enzyme | Methodology | Key Parameters to Measure |

| Glucose Uptake Assay | L6 myotubes, 3T3-L1 adipocytes, C2C12 myoblasts | Cells are incubated with this compound followed by the addition of a fluorescent glucose analog (e.g., 2-NBDG) or radiolabeled glucose (e.g., ³H-2-deoxyglucose). Glucose uptake is quantified using a fluorescence plate reader or scintillation counter.[1][5][6][7][8] | - Basal glucose uptake - Insulin-stimulated glucose uptake |

| Insulin Secretion Assay | INS-1E cells, MIN6 cells, isolated pancreatic islets | Cells are cultured with varying concentrations of this compound in the presence of low and high glucose. Insulin secreted into the medium is measured by ELISA or RIA.[9][10][11][12] | - Glucose-stimulated insulin secretion (GSIS) |

| α-Glucosidase Inhibition Assay | α-glucosidase from Saccharomyces cerevisiae or rat intestine | The enzyme is incubated with this compound and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The formation of p-nitrophenol is measured spectrophotometrically.[13][14][15][16][17] | - IC₅₀ value |

In Vivo Studies

Table 2: In Vivo Experimental Protocols

| Experiment | Animal Model | Methodology | Key Parameters to Measure |

| Oral Glucose Tolerance Test (OGTT) | Alloxan- or Streptozotocin (STZ)-induced diabetic mice/rats[2][3][18] | After a fasting period, animals are orally administered this compound followed by a glucose load. Blood glucose levels are monitored at regular intervals. | - Area under the curve (AUC) for glucose |

| Chronic Administration Study | db/db mice, Zucker diabetic fatty (ZDF) rats | This compound is administered daily for several weeks. | - Fasting blood glucose - HbA1c - Serum insulin levels - Lipid profile (triglycerides, cholesterol) |

Potential Signaling Pathways in Antidiabetic Action

Based on the known mechanisms of other antidiabetic compounds and the anti-inflammatory nature of this compound, several signaling pathways are prime candidates for investigation.

NF-κB Signaling Pathway

As previously mentioned, this compound has been shown to inhibit the NF-κB pathway.[4] This is a critical pathway in mediating inflammatory responses that contribute to insulin resistance.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of insulin signaling and glucose metabolism. Many antidiabetic compounds enhance insulin sensitivity by activating this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C24H26O10 | CID 11503806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucose Uptake-Stimulating Galloyl Ester Triterpenoids from Castanopsis sieboldii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. dojindo.com [dojindo.com]

- 9. mdpi.com [mdpi.com]

- 10. A Novel Insulin Secretagogue Based on a Dinucleoside Polyphosphate Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel insulin secretagogue based on a dinucleoside polyphosphate scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microtubules negatively regulate insulin secretion in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interaction Mechanism of Flavonoids and α-Glucosidase: Experimental and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flavonoid Constituents and Alpha-Glucosidase Inhibition of Solanum stramonifolium Jacq. Inflorescence with In Vitro and In Silico Studies [mdpi.com]

- 16. α-Glucosidase and Bacterial β-Glucuronidase Inhibitors from the Stems of Schisandra sphaerandra Staph - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of Antioxidant and α-Glucosidase Inhibitory Compounds of Cratoxylum formosum ssp. pruniflorum and Optimization of Extraction Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental animal models for diabetes and its related complications—a review - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the pharmacology of Scrophuloside B.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Scrophuloside B, an iridoid glycoside primarily isolated from the roots of Scrophularia ningpoensis, has emerged as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, this natural product presents potential therapeutic applications, particularly in the fields of inflammation and oncology. This technical guide provides a comprehensive review of the current understanding of the pharmacology of this compound, with a focus on its molecular mechanisms, quantitative data from key studies, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Pharmacological Activities

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines and mediators.

Quantitative Data on Anti-inflammatory Activity

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (NF-κB Inhibition) | 1.02 µM | HEK293 | Luciferase Reporter Assay | (Zhu et al., 2014) |

Experimental Protocol: NF-κB Inhibition Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Methodology:

-

HEK293 cells are transiently co-transfected with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (as a transfection control).

-

Following transfection, cells are pre-treated with varying concentrations of this compound for 1 hour.

-

The inflammatory response is induced by stimulating the cells with Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 20 ng/mL.

-

After a 6-hour incubation period, cells are lysed.

-

Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

-

The IC50 value is calculated as the concentration of this compound that causes a 50% inhibition of TNF-α-induced NF-κB luciferase activity.